Tideglusib

Catalog No.
S545349
CAS No.
865854-05-3
M.F
C19H14N2O2S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tideglusib

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione, NP 031112, NP-031112, NP-12 compound, NP031112, NP12 compound, tideglusib

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

The exact mass of the compound Tideglusib is 334.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Tideglusib is a selective, irreversible inhibitor of glycogen synthase kinase-3 (GSK-3) belonging to the thiadiazolidinone class. Unlike the majority of kinase inhibitors which compete with ATP, Tideglusib functions through a non-ATP-competitive mechanism, a key differentiator that underpins its utility in research. This mechanism provides a distinct advantage in maintaining consistent inhibition in cellular environments with fluctuating ATP levels and reduces off-target effects on other ATP-dependent kinases. Primarily used in neurodegeneration and stem cell research, its procurement is often justified by the need for a highly specific tool to probe GSK-3 signaling pathways without the confounding variables introduced by broader-acting, ATP-competitive alternatives.

Substituting Tideglusib with common ATP-competitive GSK-3 inhibitors like CHIR-99021 or AR-A014418 is a critical experimental error that can compromise data validity. ATP-competitive inhibitors bind to a highly conserved pocket across the kinome, increasing the risk of off-target inhibition of other kinases, which can confound experimental results. Tideglusib's non-ATP-competitive, irreversible mechanism of action offers a more precise and sustained inhibition of GSK-3, making it fundamentally different in its biological effect. This distinction is critical in target validation studies and complex biological systems where kinase crosstalk is prevalent, meaning that data generated with Tideglusib cannot be directly replicated or compared with results from an ATP-competitive substitute.

Distinct Mechanism of Action Reduces Off-Target Kinase Interactions

Tideglusib is an irreversible, non-ATP-competitive inhibitor of GSK-3β, a mechanism distinct from many common alternatives. Comparators such as CHIR-99021 and AR-A014418 are ATP-competitive, binding to a kinase domain that is highly conserved across hundreds of other kinases, which can lead to lower selectivity. Tideglusib's allosteric action, which involves covalent modification of Cys199 in the GSK-3β active site, provides a basis for its higher specificity and avoids competition with endogenous ATP.

Evidence DimensionInhibition Mechanism
Target Compound DataNon-ATP-Competitive, Irreversible
Comparator Or BaselineCHIR-99021 & AR-A014418: ATP-Competitive
Quantified DifferenceQualitatively different binding site and mechanism
ConditionsIn vitro kinase assays

This unique mechanism provides more reliable and specific GSK-3 inhibition, crucial for experiments where off-target effects could confound results and compromise data integrity.

Comparable In Vitro Potency with a Differentiated Mechanistic Profile

In cell-free assays, Tideglusib demonstrates potent inhibition of GSK-3β with a reported IC50 value of ~60 nM. This is comparable to the high potency of widely used ATP-competitive inhibitors like CHIR-99021 (IC50 = 6.7 nM for GSK-3β). However, in head-to-head comparisons in human dental pulp stem cells, a Tideglusib concentration of 100 nM was found to be optimal for promoting cell viability, compared to 5 nM for CHIR-99021, showcasing how different mechanisms translate to different optimal working concentrations in cellular models.

Evidence DimensionOptimal Concentration for Cell Viability (hDPSCs)
Target Compound Data100 nM
Comparator Or BaselineCHIR-99021: 5 nM
Quantified Difference20-fold higher concentration for optimal viability
ConditionsHuman Dental Pulp Stem Cells (hDPSCs) in culture

This demonstrates that while raw potency is high, the compound's unique mechanism requires empirical determination of the optimal concentration for specific cell-based applications, justifying its procurement for studies where fine-tuning of the Wnt/β-catenin pathway is critical.

Demonstrated In Vivo Efficacy and CNS Penetration in Neuroprotection Models

Tideglusib has shown significant neuroprotective effects in multiple in vivo models, confirming its ability to reach the central nervous system and exert a therapeutic effect. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic oral treatment with Tideglusib significantly reduced the phosphorylation of TDP-43 in the spinal cord. In a Parkinson's disease model, Tideglusib demonstrated dose-dependent neuroprotection against MPTP-induced dopaminergic injury in mice. This contrasts with many research compounds that show in vitro promise but fail to demonstrate efficacy in whole-organism systems.

Evidence DimensionIn Vivo Neuroprotective Effect
Target Compound DataReduces aberrant TDP-43 phosphorylation in spinal cord; protects against MPTP-induced dopaminergic injury.
Comparator Or BaselineVehicle control / Disease model baseline
Quantified DifferenceStatistically significant reduction in pathological markers.
ConditionsPrp-hTDP-43A315T mouse model (ALS); MPTP mouse model (Parkinson's Disease)

For researchers conducting in vivo studies on neurodegenerative diseases, this provides evidence of bioavailability and target engagement in the CNS, justifying its selection over compounds lacking demonstrated whole-animal efficacy.

Solubility Profile for In Vitro and In Vivo Formulation

Tideglusib is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 1 mg/mL. For aqueous applications, it is sparingly soluble, and a common procedure involves first dissolving it in DMSO before dilution with an aqueous buffer. A working solution of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2). For in vivo use, formulations in 10% DMSO with co-solvents like PEG300 and Tween-80, or in 10% DMSO / 90% corn oil, have been described to achieve concentrations of at least 2.5 mg/mL.

Evidence DimensionSolubility
Target Compound Data~1 mg/mL in DMSO; ~0.5 mg/mL in 1:1 DMSO:PBS; ≥2.5 mg/mL in in vivo formulations.
Comparator Or BaselineStandard laboratory solvents
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions

This provides clear, actionable data for experimental planning, allowing researchers to prepare stock solutions and formulations for both cell culture and animal studies, ensuring the compound can be effectively integrated into planned workflows.

Target Validation Studies Requiring High Kinase Selectivity

When the primary goal is to confirm the role of GSK-3 in a specific pathway, Tideglusib's non-ATP-competitive mechanism minimizes confounding data from off-target kinase inhibition, providing clearer, more interpretable results compared to ATP-competitive analogs.

In Vivo Models of Neurodegenerative Disease

For preclinical studies in animal models of Alzheimer's, Parkinson's, or ALS, Tideglusib is a justified choice due to its demonstrated CNS penetration and efficacy in reducing key pathological markers in vivo.

Stem Cell Differentiation and Regenerative Medicine

In protocols for directed differentiation of stem cells, particularly where modulation of the Wnt/β-catenin pathway is required, Tideglusib can be used to specifically inhibit GSK-3. Its use has been documented to safely promote proliferation and differentiation of human dental pulp stem cells, making it a suitable tool for regenerative research.

Studies in Cellular Models with High Metabolic Fluctuation

In models of ischemia, hypoxia, or cancer metabolism where cellular ATP concentrations can vary significantly, Tideglusib's non-ATP-competitive inhibition ensures consistent target engagement, a stability that cannot be guaranteed with ATP-competitive inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

334.07759887 Da

Monoisotopic Mass

334.07759887 Da

Boiling Point

511.3ºC at 760 mmHg

Heavy Atom Count

24

LogP

3.28

Appearance

Solid powder

Melting Point

148-150ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q747Y6TT42

Drug Indication

Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy. The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease. Its function as a degradant of β-catenin, was also important, as it prevents the transcription of cell survival genes. All these factors have directed current research towards this kinase as a potential target. Alzheimer disease is the most prevalent form of dementia. The most accepted hypothesis to explain this disease is related to the presence of amyloid β, which triggers a cascade that will alter the Tau protein and provoke synaptic dysfunction and neuronal death. GSK-3 importance in the tissue repair pathway has also pointed out a novel application for tideglusib. Thus, it is also under the research for the natural repair treatment of deep caries lesions.

Pharmacology

It is reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect. It is known as well that the inactivation of GSK-3 protects against excitotoxicity.[A31601] In pre-clinical trials, there have been reports of decrease Tau hyperphosphorylation, lower brain amyloid plaque load, learning and memory enhancement, prevention of neuronal loss and significant increases of the insulin growth factor 1 which is a potent neurotrophic peptide with therapeutic value.The reports in clinical trials have shown a trend in cognition increase of Alzheimer patients treated for 24 weeks.[A31603, A31605]

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.

Other CAS

865854-05-3

Wikipedia

Tideglusib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).

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